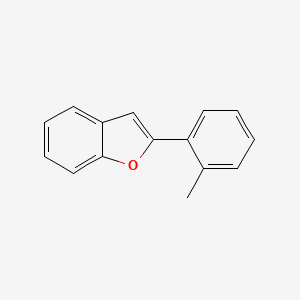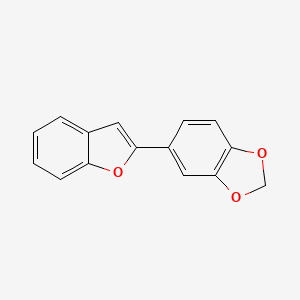![molecular formula C6H9N3O4 B3042766 4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol CAS No. 67546-20-7](/img/structure/B3042766.png)
4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol involves several steps. One approach is via the cationic ring-opening polymerization of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane (1). Compound 1 can be prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of reactions. The polymerization of 1 occurs slowly in dichloromethane using strong Lewis acids as initiators, yielding polyacetals with tetrahydropyranoside units linked in a (1→6)-β fashion .
Molecular Structure Analysis
The molecular structure of 4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol consists of a tetrahydropyran ring with an azido group attached to one carbon and two adjacent oxygen atoms. The arrangement of these functional groups influences its reactivity and properties .
Chemical Reactions Analysis
The azido group in 4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol can participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements. For example, heating the polymer derived from this compound with potassium hydroxide in an aqueous 2-methoxyethanol solution leads to inversion of the configuration of the carbon atom bearing the cyano group, resulting in a structural unit with the cyano group in the equatorial position .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Polymerization
The compound can be used in the polymerization of bicyclic acetals . The ring-opening polymerization of the compound proceeded in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .
Synthesis of Polyacetals
It can be used in the synthesis of polyacetals . The polymerization yielded polyacetals with number average molecular weights of around 1.4x10^4 .
Production of Stereoregular Polymers
The compound can be used in the production of stereoregular polymers . A highly stereoregular polymer was produced at low temperatures such as -78°C and in solvents of low polarity .
Copolymerization with Styrene
It can be copolymerized with styrene . The copolymerization in methylene chloride and 1-nitropropane gave copolymers with relatively short sequence lengths at higher temperatures, while it provided products with a highly block-like character at lower temperatures .
Development of 3-aza-6,8-dioxabicyclo[3.2.1]octane Derivatives
The compound can be used in the development of 3-aza-6,8-dioxabicyclo[3.2.1]octane derivatives .
Construction of 8-azabicyclo[3.2.1]octane Scaffold
The compound can be used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids .
Diastereoselective Construction of 6,8-Dioxabicyclo[3.2.1]octane Derivatives
The compound can be used in the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane derivatives . This protocol features a sequential reaction of N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization .
Metal-Organo Relay Catalysis
The compound can be used in metal-organo relay catalysis . This involves palladium/phosphoric acid or palladium/halogen-bonding catalytic system .
Mécanisme D'action
Target of Action
The primary targets of 4-Azido-6,8-dioxabicyclo[32Similar compounds have been known to act as serotonin-dopamine reuptake inhibitors .
Mode of Action
The exact mode of action of 4-Azido-6,8-dioxabicyclo[32It’s known that similar compounds undergo a ring-opening polymerization . This process involves the reverse side attachment of the monomer to the acetal carbon atom of a propagating cyclic trialkyloxonium ion to afford a stereoregular polymer .
Biochemical Pathways
The biochemical pathways affected by 4-Azido-6,8-dioxabicyclo[32It’s known that similar compounds are involved in the synthesis of polysaccharides through the ring-opening polymerization of anhydrosugars and their related compounds .
Result of Action
The molecular and cellular effects of 4-Azido-6,8-dioxabicyclo[32Similar compounds have been known to yield polyacetals with number average molecular weights of -14x 10^4 .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Azido-6,8-dioxabicyclo[32It’s known that similar compounds undergo polymerization in dichloromethane at temperatures between -60 and 0°c in the presence of strong lewis acids such as antimony pentafluoride and antimony pentachloride .
Propriétés
IUPAC Name |
4-azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c7-9-8-3-5(11)4(10)2-1-12-6(3)13-2/h2-6,10-11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGTZKVAMGZNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B3042683.png)
![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3042684.png)
![N5-(1-Methyl-1-oxo-1-phenyl-lambda6-sulphanylidene)-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4b]pyridine-5-carboxamide](/img/structure/B3042685.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3042686.png)
![N'1-[3-(trifluoromethyl)benzoyl]-2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}ethanohydrazide](/img/structure/B3042689.png)
![Ethyl 2-([1-(4-chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]amino)-2-oxoacetate](/img/structure/B3042690.png)
![5-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042691.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid](/img/structure/B3042695.png)




